(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
CAS No.: 70324-66-2
Cat. No.: VC8132421
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70324-66-2 |
---|---|
Molecular Formula | C12H17N3O3 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide |
Standard InChI | InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1 |
Standard InChI Key | NCCAUSZFESISCS-KWQFWETISA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES | CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES | CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide belongs to the class of N-aryl amides derived from branched-chain amino acids. Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.28 g/mol . The compound’s IUPAC name reflects its stereochemistry: the (2S,3S) configuration denotes that both the amino group at C2 and the methyl group at C3 are oriented in the same spatial direction. The 4-nitrophenyl group introduces a strong electron-withdrawing effect, influencing the compound’s reactivity and spectroscopic properties .
Key structural features include:
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Chiral centers: The C2 (amino) and C3 (methyl) positions create four potential stereoisomers, with the (2S,3S) form being the focus here.
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Amide linkage: The bond between the pentanamide backbone and the 4-nitrophenyl group contributes to stability and influences hydrogen-bonding potential.
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Nitro group: Positioned para to the amide on the phenyl ring, this group enhances UV-vis absorbance, making the compound suitable for spectroscopic assays .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide can be inferred from methods used for analogous N-(4-nitrophenyl) amides. A generalized approach involves:
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Amino acid activation: Starting with a suitably protected (2S,3S)-2-amino-3-methylpentanoic acid, activation via mixed carbonates or chloroformates facilitates amide bond formation. For example, isobutyl chloroformate and N-methylmorpholine are commonly used to generate active intermediates .
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Coupling with 4-nitroaniline: The activated amino acid reacts with 4-nitroaniline in anhydrous conditions. This step requires careful temperature control (−20°C to room temperature) to minimize racemization .
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Deprotection: Removal of protecting groups (e.g., Boc or Fmoc) under acidic conditions yields the free amine. Trifluoroacetic acid (TFA) in dichloromethane is effective for Boc deprotection .
Example Procedure:
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Step 1: (2S,3S)-2-(Boc-amino)-3-methylpentanoic acid (5 mmol) is dissolved in dry THF. Isobutyl chloroformate (5 mmol) and N-methylmorpholine (5 mmol) are added at −20°C, forming an active mixed anhydride .
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Step 2: 4-Nitroaniline (5 mmol) is added, and the mixture is stirred for 16 h at room temperature.
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Step 3: The Boc group is removed using TFA in CH₂Cl₂, yielding the target compound after purification via silica gel chromatography .
Stereochemical Integrity
Maintaining the (2S,3S) configuration during synthesis is critical. Strategies include:
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Chiral auxiliaries: Use of (S)- or (R)-configured starting materials to preserve stereochemistry.
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Asymmetric catalysis: Employing organocatalysts or metal complexes to induce desired stereochemistry during bond formation. For instance, Brønsted base catalysts have been shown to achieve high enantiomeric excess in β-hydroxy α-amino acid syntheses .
Physicochemical Properties
Spectral Characteristics
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UV-vis: The 4-nitrophenyl group absorbs strongly at 310–320 nm (ε ≈ 10,000 M⁻¹cm⁻¹), enabling quantitative analysis via spectrophotometry .
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NMR: Key signals in ¹H NMR (CDCl₃, 300 MHz) include:
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. The nitro group enhances solubility in organic phases .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond .
Biochemical and Industrial Applications
Enzymatic Substrates
Analogous compounds like Leu-pNA are widely used as chromogenic substrates for proteases (e.g., elastase, leucine aminopeptidase) . The nitroanilide moiety releases yellow p-nitroaniline upon enzymatic cleavage, allowing real-time kinetic monitoring. The (2S,3S) configuration may confer selectivity for enzymes with stereospecific active sites.
Drug Discovery
Branched-chain amino acid derivatives are explored as kinase inhibitors or antimicrobial agents. The nitro group could enhance binding to nitroreductase enzymes in pathogenic bacteria, suggesting potential as a prodrug .
Research Gaps and Future Directions
Despite its structural promise, several areas require further investigation:
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Stereoselective synthesis: Developing catalytic asymmetric methods to access (2S,3S) configurations with >99% ee.
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Biological profiling: Screening against enzyme libraries to identify novel targets.
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Crystallography: Solving the X-ray structure to elucidate conformational preferences.
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